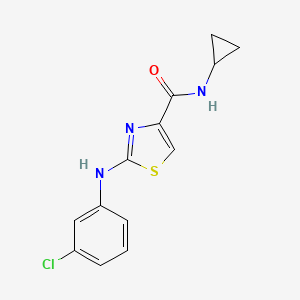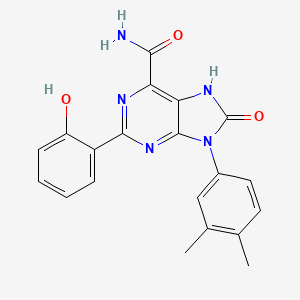
1-(2,5-Dimethylphenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylphenyl)butan-1-one is a biochemical compound with the molecular formula C12H16O and a molecular weight of 176.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-(2,5-Dimethylphenyl)butan-1-one consists of a butanone group (four carbon chain with a ketone functional group) attached to a 2,5-dimethylphenyl group . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Physical And Chemical Properties Analysis
1-(2,5-Dimethylphenyl)butan-1-one is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.科学的研究の応用
Interaction with Specific Solvents
Research by Varfolomeev et al. (2015) examined the interactions of butan-2-one in binary systems with alcohols and chloroform. This study highlighted how specific interactions, such as the breaking and formation of hydrogen bonds, influence the total enthalpy in these mixtures. The results can be pertinent to the understanding of solvent effects on compounds similar to 1-(2,5-Dimethylphenyl)butan-1-one, especially in terms of solvation and interaction dynamics with other molecules (Varfolomeev et al., 2015).
Enantioselective Properties
Collina et al. (2006) explored the enantioselective properties of N,N-dimethyl-3-(naphthalen-2-yl)-butan-1-amines, investigating their resolution via chiral HPLC. This research provides insights into the enantiopure compounds and their chromatographic separation, which is crucial for understanding the stereochemistry and potential biological interactions of related compounds such as 1-(2,5-Dimethylphenyl)butan-1-one (Collina et al., 2006).
Innovative Synthesis Methods
Maghsoodlou et al. (2014) described a novel one-pot synthesis method for creating certain derivatives, showcasing the bond-forming efficiency and high yield. This method could potentially be adapted or serve as an inspiration for the synthesis of 1-(2,5-Dimethylphenyl)butan-1-one derivatives, emphasizing the importance of efficient and high-yield synthesis methods in research (Maghsoodlou et al., 2014).
Ligand Properties in Drug Discovery
Urbano et al. (2011) discussed the potential of chemical modulators targeting specific receptors as novel mechanism-based drugs, highlighting the importance of selective antagonists. Though the specific receptor and compounds differ, the methodology and conceptual framework could offer valuable insights for research involving 1-(2,5-Dimethylphenyl)butan-1-one as a potential ligand or modulator in drug discovery (Urbano et al., 2011).
Coordination Complexes and Molecular Structures
Research by Muresan et al. (2007) and Gradinaru et al. (2001) delved into the molecular and electronic structures of coordination complexes and compounds involving nickel and other elements. These studies offer a detailed look at the structural and spectroscopic properties, providing a foundation for understanding how 1-(2,5-Dimethylphenyl)butan-1-one could interact in complex molecular structures or serve as a ligand in coordination chemistry (Muresan et al., 2007); (Gradinaru et al., 2001).
作用機序
Safety and Hazards
While specific safety and hazard data for 1-(2,5-Dimethylphenyl)butan-1-one is not available, it’s important to handle all chemicals with care. General safety measures include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using the compound only in well-ventilated areas .
特性
IUPAC Name |
1-(2,5-dimethylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-5-12(13)11-8-9(2)6-7-10(11)3/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQVLVGNNCOQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

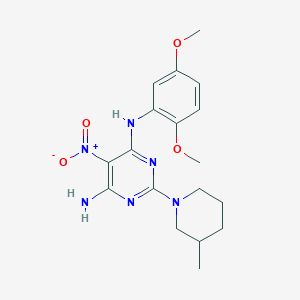
![tert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2639110.png)
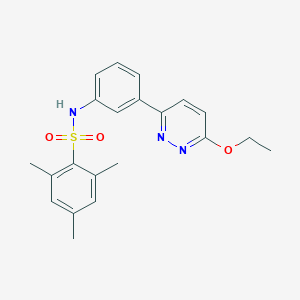
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2639112.png)
![5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2639113.png)
![ethyl 3-carbamoyl-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2639116.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/no-structure.png)
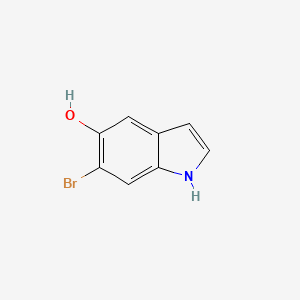
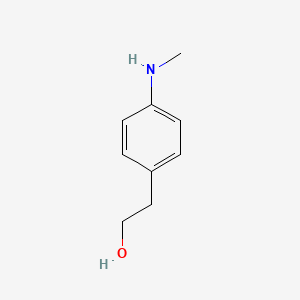
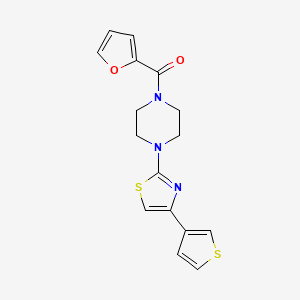
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2639123.png)
